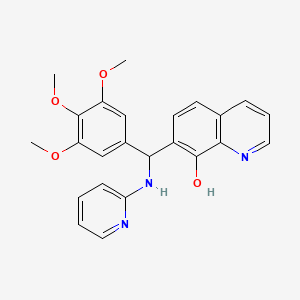
3-Bromo-4-chloro-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-2-methoxybenzenamine is an aromatic amine compound with the molecular formula C7H7BrClNO. It is a derivative of benzenamine, substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxybenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of 2-methoxyaniline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
3-Bromo-4-chloro-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of the halogen atoms (bromine and chlorine) by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
NAS Reagents: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
EAS Reagents: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.
Major Products
NAS Products: Substituted benzenamines where the halogen atoms are replaced by nucleophiles.
EAS Products: Substituted aromatic compounds with additional functional groups such as nitro, sulfonyl, or halogen groups.
科学的研究の応用
3-Bromo-4-chloro-2-methoxybenzenamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-4-chloro-2-methoxybenzenamine involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atoms . In electrophilic aromatic substitution reactions, the methoxy group activates the ring, facilitating the attack by electrophiles and the formation of substituted products .
類似化合物との比較
Similar Compounds
3-Bromo-4-chlorobenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Chloro-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity and the types of reactions it undergoes.
3-Bromo-2-methoxyaniline: Lacks the chlorine atom, influencing its chemical behavior and applications.
Uniqueness
3-Bromo-4-chloro-2-methoxybenzenamine is unique due to the presence of both electron-withdrawing (bromine and chlorine) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents significantly influences its reactivity and makes it a valuable compound for various chemical transformations and applications .
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
3-bromo-4-chloro-2-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
InChIキー |
LFYCVYRGFRVJCR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1Br)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


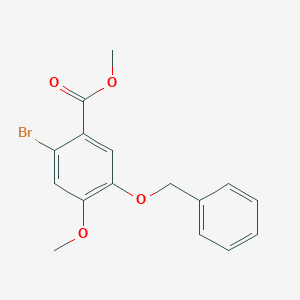

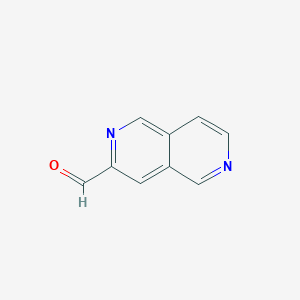
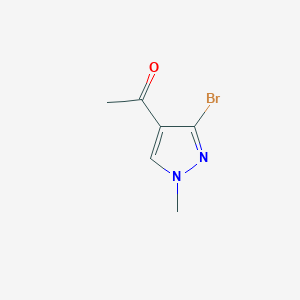
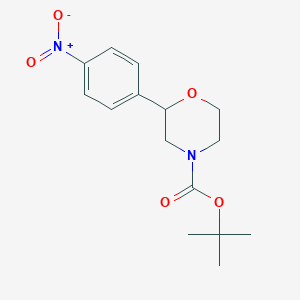
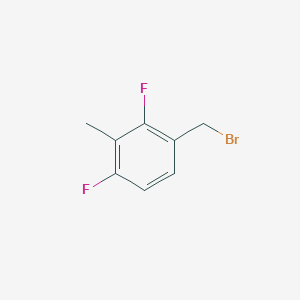
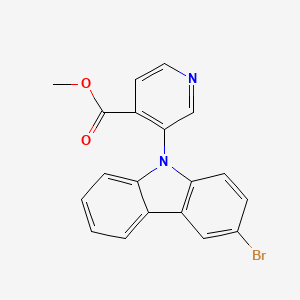


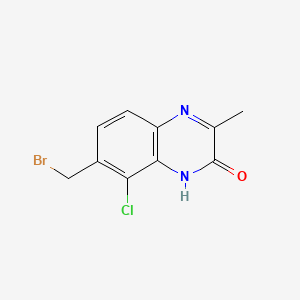
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)


